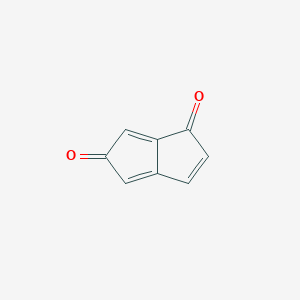
Pentalene-1,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentalene-1,5-dione is a fascinating compound that has garnered significant interest in the scientific community due to its unique structure and properties. It is a derivative of pentalene, a polycyclic hydrocarbon composed of two fused cyclopentadiene rings. This compound is characterized by the presence of two ketone groups at the 1 and 5 positions of the pentalene ring system. This compound is known for its antiaromatic nature, which contributes to its high reactivity and unique chemical behavior .
Vorbereitungsmethoden
The synthesis of pentalene-1,5-dione involves several steps and can be achieved through various synthetic routes. One common method involves the oxidation of pentalene derivatives using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction conditions typically require an acidic medium and elevated temperatures to facilitate the oxidation process .
In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum can be employed to promote the oxidation of pentalene derivatives under milder conditions, reducing the need for harsh reagents and extreme reaction conditions .
Analyse Chemischer Reaktionen
Pentalene-1,5-dione undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: this compound can be further oxidized to form pentalenoquinones, which are quinone derivatives of pentalene.
Reduction: The reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions with nucleophiles such as amines or thiols.
Wissenschaftliche Forschungsanwendungen
Pentalene-1,5-dione has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and materials science.
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound derivatives have been investigated for their potential as enzyme inhibitors and therapeutic agents.
Materials Science: this compound and its derivatives are also explored for their potential use in materials science.
Wirkmechanismus
The mechanism of action of pentalene-1,5-dione involves its interaction with various molecular targets and pathways. Due to its antiaromatic nature, this compound can participate in electron transfer reactions, which can modulate the activity of enzymes and other proteins. Additionally, its ability to form reactive intermediates allows it to interact with nucleophiles and electrophiles, leading to the formation of covalent bonds with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Pentalene-1,5-dione can be compared with other similar compounds, such as pentalenoquinones and dibenzopentalenes.
Eigenschaften
CAS-Nummer |
395640-72-9 |
|---|---|
Molekularformel |
C8H4O2 |
Molekulargewicht |
132.12 g/mol |
IUPAC-Name |
pentalene-1,5-dione |
InChI |
InChI=1S/C8H4O2/c9-6-3-5-1-2-8(10)7(5)4-6/h1-4H |
InChI-Schlüssel |
AWXVRYCGEZPDSN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)C2=CC(=O)C=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


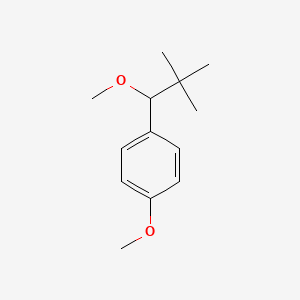
![4-[(Pentylsulfanyl)methyl]-1,3-dioxolane](/img/structure/B14254833.png)
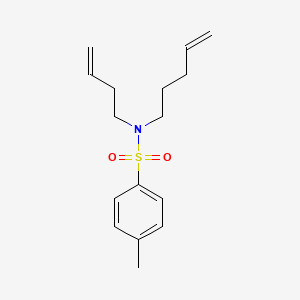
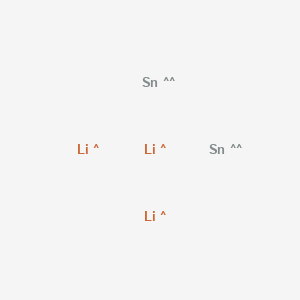

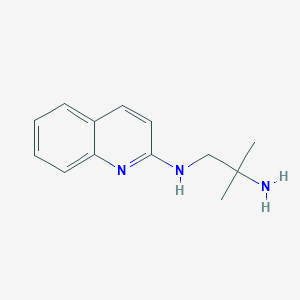
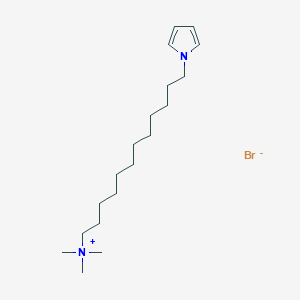
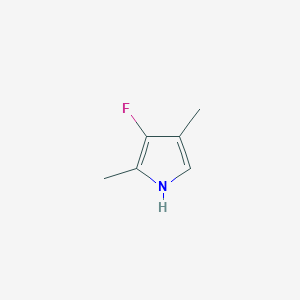
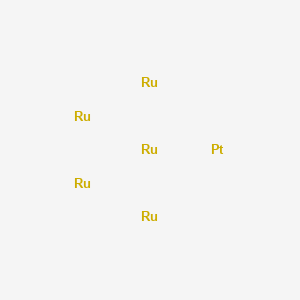
![4H-Pyrazole-3,5-diamine, 4-[[4-fluoro-3-(trifluoromethyl)phenyl]azo]-](/img/structure/B14254872.png)
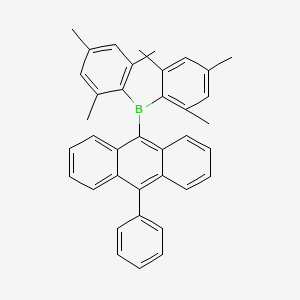

![5-Methoxy-3-[2-(morpholin-4-yl)ethoxy]-1-benzofuran-2-carboxylic acid](/img/structure/B14254887.png)

